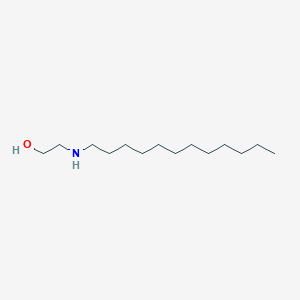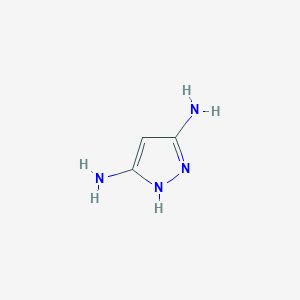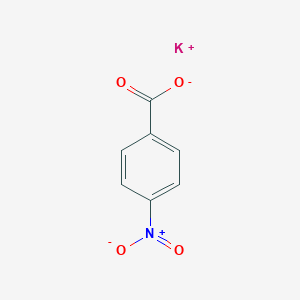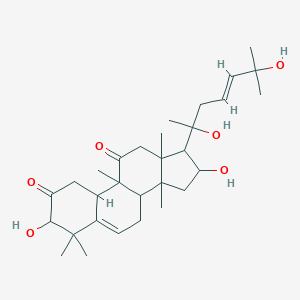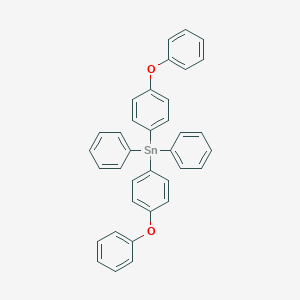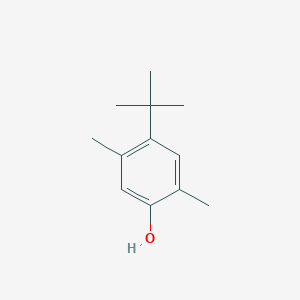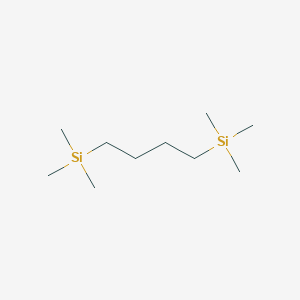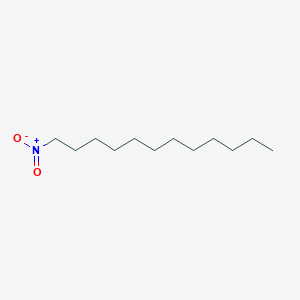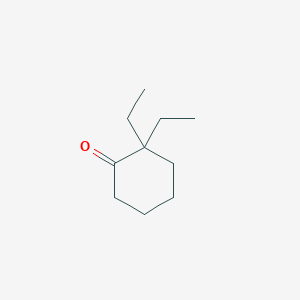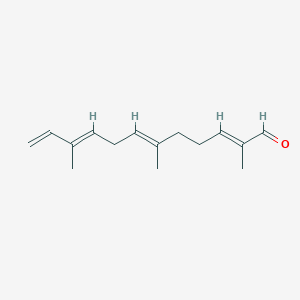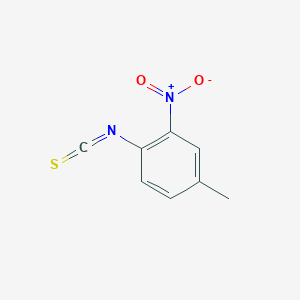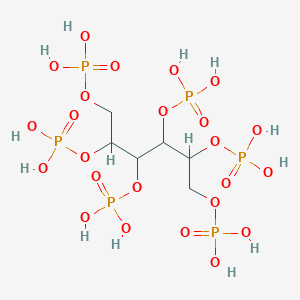
D-glucitol hexakis(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-glucitol hexakis(dihydrogen phosphate), commonly known as inositol hexaphosphate (IP6), is a naturally occurring compound found in plants and animals. IP6 is a phosphorylated form of myo-inositol, a six-carbon cyclic sugar alcohol. IP6 has been studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
Mechanism Of Action
The mechanism of action of D-glucitol hexakis(dihydrogen phosphate) is not fully understood. However, it is believed that D-glucitol hexakis(dihydrogen phosphate) exerts its therapeutic effects by regulating various signaling pathways in the cells. D-glucitol hexakis(dihydrogen phosphate) has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth. D-glucitol hexakis(dihydrogen phosphate) also regulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
Biochemical And Physiological Effects
D-glucitol hexakis(dihydrogen phosphate) has several biochemical and physiological effects in the body. D-glucitol hexakis(dihydrogen phosphate) is a potent chelator of metal ions such as iron, calcium, and magnesium. This property of D-glucitol hexakis(dihydrogen phosphate) may contribute to its antioxidant and anti-inflammatory effects.
D-glucitol hexakis(dihydrogen phosphate) also has immunomodulatory effects by stimulating the immune system and enhancing the production of natural killer cells and T cells. D-glucitol hexakis(dihydrogen phosphate) also has anti-viral and anti-bacterial properties that protect the body from infections.
Advantages And Limitations For Lab Experiments
D-glucitol hexakis(dihydrogen phosphate) has several advantages for lab experiments. D-glucitol hexakis(dihydrogen phosphate) is a naturally occurring compound that is readily available and easy to synthesize. D-glucitol hexakis(dihydrogen phosphate) is also stable and does not degrade easily, making it suitable for long-term storage.
However, D-glucitol hexakis(dihydrogen phosphate) has some limitations for lab experiments. D-glucitol hexakis(dihydrogen phosphate) is a highly charged molecule that may interact with other charged molecules in the cell, making it difficult to study its specific effects. D-glucitol hexakis(dihydrogen phosphate) also has low bioavailability, meaning that it may not be easily absorbed by the body.
Future Directions
There are several future directions for D-glucitol hexakis(dihydrogen phosphate) research. One area of research is the development of D-glucitol hexakis(dihydrogen phosphate)-based therapies for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of the mechanism of action of D-glucitol hexakis(dihydrogen phosphate) and its interaction with other molecules in the cell.
Further research is also needed to determine the optimal dosage and administration of D-glucitol hexakis(dihydrogen phosphate) for therapeutic purposes. The development of novel delivery systems that enhance the bioavailability of D-glucitol hexakis(dihydrogen phosphate) may also improve its therapeutic efficacy.
Conclusion:
Inositol hexaphosphate (D-glucitol hexakis(dihydrogen phosphate)) is a naturally occurring compound that has potential therapeutic benefits in various diseases. D-glucitol hexakis(dihydrogen phosphate) has anti-proliferative, anti-metastatic, antioxidant, anti-inflammatory, and immunomodulatory effects. D-glucitol hexakis(dihydrogen phosphate) has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of D-glucitol hexakis(dihydrogen phosphate) and its therapeutic potential.
Synthesis Methods
D-glucitol hexakis(dihydrogen phosphate) can be synthesized from myo-inositol by the action of inositol kinase enzymes. The process involves the phosphorylation of myo-inositol with ATP to form D-glucitol hexakis(dihydrogen phosphate). The synthesis of D-glucitol hexakis(dihydrogen phosphate) can also be achieved chemically by the reaction of myo-inositol with phosphoric acid.
Scientific Research Applications
D-glucitol hexakis(dihydrogen phosphate) has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, D-glucitol hexakis(dihydrogen phosphate) has been shown to have anti-proliferative and anti-metastatic effects by inhibiting cell growth and inducing apoptosis. D-glucitol hexakis(dihydrogen phosphate) also has antioxidant properties that protect cells from oxidative stress and DNA damage.
In diabetes, D-glucitol hexakis(dihydrogen phosphate) has been shown to improve insulin sensitivity and glucose metabolism by activating the insulin signaling pathway. D-glucitol hexakis(dihydrogen phosphate) also has anti-inflammatory properties that reduce the risk of diabetic complications.
In cardiovascular diseases, D-glucitol hexakis(dihydrogen phosphate) has been shown to have anti-atherosclerotic effects by reducing lipid accumulation and inflammation in the arterial walls. D-glucitol hexakis(dihydrogen phosphate) also has anti-thrombotic properties that prevent blood clot formation.
properties
CAS RN |
17453-87-1 |
|---|---|
Product Name |
D-glucitol hexakis(dihydrogen phosphate) |
Molecular Formula |
C6H20O24P6 |
Molecular Weight |
662.05 g/mol |
IUPAC Name |
1,2,4,5,6-pentaphosphonooxyhexan-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C6H20O24P6/c7-31(8,9)25-1-3(27-33(13,14)15)5(29-35(19,20)21)6(30-36(22,23)24)4(28-34(16,17)18)2-26-32(10,11)12/h3-6H,1-2H2,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
InChI Key |
GPTYWYWIIFHSHG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Canonical SMILES |
C(C(C(C(C(COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
Other CAS RN |
17453-87-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



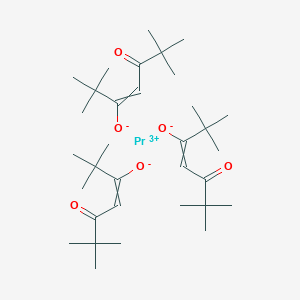
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
